3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide
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Overview
Description
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the furochromene core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the dimethyl and oxo groups: These functional groups are introduced through selective oxidation and methylation reactions.
Attachment of the propanamide moiety: This involves the reaction of the furochromene intermediate with a suitable amine derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Interference with signaling pathways: The compound may affect key signaling pathways involved in cell growth, differentiation, and apoptosis.
Generation of reactive species: It may generate reactive oxygen species (ROS) or other reactive intermediates that can induce cellular damage or modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]propanamide
Uniqueness
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is unique due to the presence of the 4-fluorophenyl group, which can impart distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C24H22FNO4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C24H22FNO4/c1-14-13-29-21-12-22-20(11-19(14)21)15(2)18(24(28)30-22)7-8-23(27)26-10-9-16-3-5-17(25)6-4-16/h3-6,11-13H,7-10H2,1-2H3,(H,26,27) |
InChI Key |
QPUNMZYUWINDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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